molecular formula C19H16ClNO2 B11088212 3-[1-(4-Chlorophenyl)-5-phenylpyrrol-2-yl]propanoic acid

3-[1-(4-Chlorophenyl)-5-phenylpyrrol-2-yl]propanoic acid

Cat. No.: B11088212
M. Wt: 325.8 g/mol
InChI Key: KRNNKGGBFBHNPP-UHFFFAOYSA-N
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Description

3-[1-(4-chlorophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is an organic compound characterized by the presence of a pyrrole ring substituted with a 4-chlorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chlorophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The pyrrole ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl and phenyl groups at the desired positions.

    Propanoic Acid Addition: The final step involves the addition of a propanoic acid moiety to the pyrrole ring, which can be achieved through various coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chlorophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., hydroxide, amines)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[1-(4-chlorophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Similar structure but lacks the pyrrole ring.

    3-(4-Bromophenyl)propanoic acid: Similar structure with a bromine atom instead of chlorine.

    3-(4-Fluorophenyl)propanoic acid: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

3-[1-(4-chlorophenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid is unique due to the presence of both the pyrrole ring and the specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

3-[1-(4-chlorophenyl)-5-phenylpyrrol-2-yl]propanoic acid

InChI

InChI=1S/C19H16ClNO2/c20-15-6-8-16(9-7-15)21-17(11-13-19(22)23)10-12-18(21)14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,22,23)

InChI Key

KRNNKGGBFBHNPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)CCC(=O)O

Origin of Product

United States

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